Mirodenafil dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

PDE5 inhibitors work by blocking the degradation of a molecule called cyclic guanosine monophosphate (cGMP) within the body. cGMP plays a crucial role in relaxation of smooth muscle tissue, particularly in the penis. By inhibiting its degradation, PDE5 inhibitors can increase blood flow to the penis, potentially aiding in achieving and maintaining an erection [].

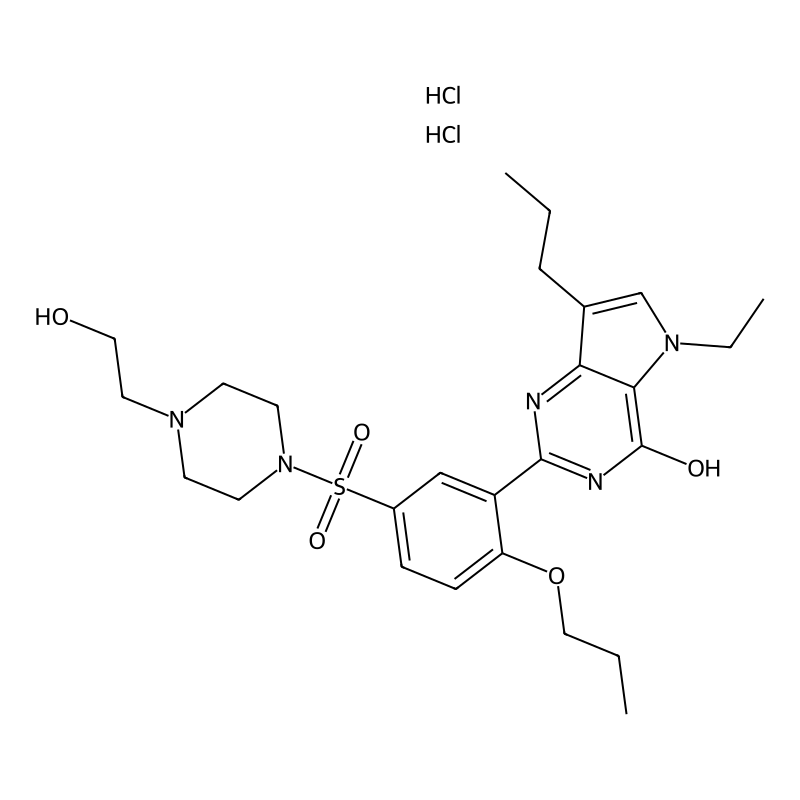

Mirodenafil dihydrochloride is a pharmaceutical compound classified as a phosphodiesterase type 5 inhibitor, primarily utilized in the treatment of erectile dysfunction. Its formal chemical name is 5-ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one, dihydrochloride, and it has a molecular formula of C26H37N5O5S•2HCl with a molecular weight of 604.6 g/mol . Mirodenafil is marketed under the trade name Mvix in South Korea and is available in various forms, including tablets and orally dissolving films .

- As a PDE5 inhibitor, Mirodenafil dihydrochloride is thought to work by increasing blood flow to the penis during sexual stimulation, thereby aiding in erectile function [, ].

- It achieves this by blocking the degradation of a molecule called cyclic guanosine monophosphate (cGMP), which is involved in relaxation of smooth muscle tissue in the penis [, ].

- More research is underway to explore the compound's potential effects in other areas beyond ED, such as Alzheimer's disease and systemic sclerosis [, ].

- Information on the specific toxicity of Mirodenafil dihydrochloride is limited as it is a relatively new compound [].

- General safety concerns associated with PDE5 inhibitors include potential side effects like headache, flushing, and nasal congestion [].

- As with any medication, consultation with a qualified healthcare professional is essential before consuming Mirodenafil dihydrochloride [].

Mirodenafil dihydrochloride functions by inhibiting the phosphodiesterase type 5 enzyme, which leads to increased levels of cyclic guanosine monophosphate in the corpus cavernosum. This process enhances blood flow to the penis during sexual stimulation, facilitating an erection. The compound's inhibition mechanism is characterized by its selectivity for the phosphodiesterase type 5 isoenzyme compared to other phosphodiesterases, which contributes to its efficacy and safety profile .

Mirodenafil has demonstrated significant biological activity in various studies. In animal models, it has been shown to increase intracavernosal pressure, which is crucial for achieving and maintaining an erection. For instance, in diabetic rat models and those with cavernosal nerve injury, administration of mirodenafil at doses of 1 and 10 mg/kg resulted in notable improvements in erectile function . Furthermore, it has shown potential benefits beyond erectile dysfunction; for example, it reduces bladder wall submucosal fibrosis and degeneration in chronic bladder ischemia models .

The synthesis of mirodenafil dihydrochloride typically involves multi-step organic reactions starting from simpler precursors. Specific methods may vary among laboratories but generally include:

- Formation of the pyrrolo[3,2-d]pyrimidine core.

- Introduction of the sulfonyl group.

- Alkylation steps to attach ethyl and propoxy groups.

- Finalization through hydrochloride salt formation to enhance solubility and stability.

Due to its complex structure, detailed synthetic routes are often proprietary and not extensively published in open literature.

Mirodenafil dihydrochloride is primarily applied in the treatment of erectile dysfunction. It is particularly beneficial for patients who may not respond well to other phosphodiesterase type 5 inhibitors due to its unique pharmacological profile. Additionally, emerging research suggests potential applications in treating bladder conditions due to its effects on smooth muscle relaxation .

Interaction studies on mirodenafil dihydrochloride have indicated that it may interact with other medications that affect blood pressure or those that are metabolized by similar pathways. Notably:

- Caution with nitrates: Concurrent use with nitrates can lead to significant hypotension.

- CYP450 interactions: Mirodenafil's metabolism may be influenced by cytochrome P450 enzymes, necessitating careful management when administered alongside other drugs that are substrates or inhibitors of these enzymes .

Mirodenafil dihydrochloride shares similarities with several other phosphodiesterase type 5 inhibitors used for erectile dysfunction. Here’s a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Avanafil | C23H26N6O3S | Fast onset of action; selective for PDE5 |

| Sildenafil | C22H31N7O4S | Well-known; longer history; multiple formulations |

| Tadalafil | C22H19N3O4S | Long duration of action (up to 36 hours) |

| Udenafil | C25H33N7O4S | Unique formulation; rapid absorption |

| Vardenafil | C23H32N6O4S | Highly selective; similar action profile |

Mirodenafil distinguishes itself through specific pharmacokinetic properties and selectivity towards the phosphodiesterase type 5 isoenzyme while demonstrating efficacy in both erectile dysfunction and potential bladder-related conditions .

Mirodenafil dihydrochloride exhibits characteristic fragmentation patterns under electron ionization and electrospray ionization conditions that provide definitive structural identification. The molecular ion peak appears at m/z 605 [M+H]⁺ corresponding to the protonated molecule [1] [2]. The fragmentation pathways are influenced by the presence of the dihydrochloride salt form, which undergoes sequential loss of hydrochloride molecules.

The primary fragmentation mechanisms involve cleavage at specific structural sites within the molecule. Loss of the piperazine moiety through cleavage at the sulfonamide bond produces fragments around m/z 490, while loss of the complete sulfonyl group (SO₂N(C₂H₄)₂N(C₂H₄OH)) generates fragments at approximately m/z 441 [3] [4]. The pyrrolo[3,2-d]pyrimidine core demonstrates remarkable stability during fragmentation, producing characteristic ions in the m/z 200-250 range that serve as diagnostic fragments for structural identification [5] [4].

Propoxy side chain cleavage through ether bond fragmentation yields ions at m/z 562, providing additional structural confirmation [6] [7]. The fragmentation patterns are consistent with those observed for related phosphodiesterase inhibitors, showing common pathways involving heteroaromatic ring systems and sulfonamide linkages [4] [8].

Advanced tandem mass spectrometry (MS/MS) techniques reveal additional fragmentation details, with collision-induced dissociation producing daughter ions that correspond to specific structural moieties [4]. The base peak fragmentation varies depending on ionization conditions and collision energy, with higher energy producing more extensive fragmentation of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The proton nuclear magnetic resonance (¹H NMR) spectrum of mirodenafil dihydrochloride displays characteristic chemical shifts that reflect the complex heterocyclic structure and substitution patterns [9] [10]. The aromatic protons of the pyrrolo[3,2-d]pyrimidine core appear as distinct signals in the 7.0-8.2 ppm region, with the pyrrole ring proton typically observed at approximately 7.0 ppm and the pyrimidine protons appearing further downfield due to the electron-withdrawing nature of the nitrogen atoms [11] [12].

The phenyl ring protons of the substituted benzene moiety resonate in the 7.2-7.8 ppm range, showing characteristic aromatic coupling patterns [9]. The piperazine ring protons appear as complex multiplets in the 2.9-3.8 ppm region, reflecting the chair conformation and axial-equatorial proton environments [13]. The N-CH₂-CH₂-OH ethanol substituent on the piperazine ring produces signals at 3.6-3.8 ppm for the hydroxyl-bearing methylene and 2.6-2.7 ppm for the nitrogen-adjacent methylene [14].

The propoxy substituent displays characteristic three-carbon chain signals with the oxygen-adjacent methylene (OCH₂) appearing at 4.1-4.2 ppm, the internal methylene at 1.7-1.9 ppm, and the terminal methyl group at 0.9-1.0 ppm [13]. The N-ethyl substituent on the pyrrolo ring shows signals at 4.0-4.1 ppm for the methylene and 1.2-1.3 ppm for the methyl group. The propyl chain at position 7 produces signals at 2.6-2.7 ppm, 1.5-1.7 ppm, and 0.9-1.0 ppm for the methylene, internal methylene, and terminal methyl groups respectively [11].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed structural information about the carbon framework [10] [15]. The aromatic carbons of the pyrrolo and phenyl rings appear in the 110-135 ppm region, with quaternary carbons typically appearing further downfield than protonated carbons. The piperazine carbons resonate in the 45-55 ppm range, while the ethanol carbons appear at 60-65 ppm and 55-60 ppm for the hydroxyl-bearing and nitrogen-adjacent positions respectively [14] [13]. The propoxy carbons show signals at 70-75 ppm, 20-25 ppm, and 10-15 ppm, while all methyl carbons appear in the 10-25 ppm region [13].

Ultraviolet-Visible Absorption Profiles and Solvatochromic Effects

Mirodenafil dihydrochloride exhibits strong ultraviolet absorption characteristics with primary absorption maxima at 211 nm and 250 nm when measured in organic solvents [16]. These absorption bands correspond to π→π* electronic transitions within the extended aromatic system of the pyrrolo[3,2-d]pyrimidine core and the substituted phenyl ring. The absorption at 211 nm represents higher energy transitions, while the 250 nm band corresponds to lower energy transitions involving the extended conjugated system [17] [18].

The compound demonstrates significant spectral overlap with structurally related phosphodiesterase inhibitors, showing greater than 90% overlap in their absorption profiles [17]. This spectral similarity necessitates the use of derivative spectrophotometric methods for quantitative analysis in mixtures containing multiple phosphodiesterase inhibitors. Second-order derivative spectroscopy has proven particularly effective for resolving overlapping spectra and enabling simultaneous determination of mirodenafil in the presence of other compounds [17].

Solvatochromic effects are observed when mirodenafil dihydrochloride is dissolved in solvents of varying polarity. The compound shows optimal solubility and spectral characteristics in methanol and ethanol, making these solvents preferred for analytical applications [17] [19]. The absorption intensity and wavelength maxima can shift depending on solvent polarity and hydrogen bonding interactions, which must be considered when developing analytical methods.

The molar absorptivity is sufficiently high to enable trace-level detection, making ultraviolet-visible spectroscopy a viable technique for quantitative analysis [20] [19]. However, the method requires careful attention to matrix effects and potential interfering substances that may absorb in similar wavelength regions. Environmental factors such as pH and temperature can influence the absorption characteristics, particularly for the ionizable nitrogen centers in the molecule [17].

X-ray Powder Diffraction Patterns for Polymorph Identification

X-ray powder diffraction (XRPD) serves as a definitive analytical technique for polymorph identification and characterization of mirodenafil dihydrochloride crystalline forms [21] [22]. The compound likely crystallizes in a monoclinic or triclinic crystal system based on its molecular structure and hydrogen bonding capabilities through the dihydrochloride salt formation [23] [24]. The presence of multiple hydrogen bond donors and acceptors, including the chloride anions, pyrimidine nitrogens, and hydroxyl group, creates a complex three-dimensional hydrogen bonding network that influences the crystal packing.

Characteristic diffraction peaks appear in the 15-25° 2θ region, which are diagnostic for the specific polymorphic form [21] [25]. These reflections correspond to the fundamental spacing of the crystal lattice and provide a unique fingerprint for identification purposes. The compound exhibits high crystallinity as evidenced by sharp, well-defined diffraction peaks with minimal amorphous background [24] [26].

Multiple polymorphic forms of mirodenafil dihydrochloride are possible given the molecular flexibility and various potential packing arrangements [23] [27]. Different polymorphs can exhibit distinct diffraction patterns while maintaining the same chemical composition, making XRPD essential for form identification during pharmaceutical development and quality control [24]. The anhydrous nature of the dihydrochloride salt contributes to thermal stability below 150°C, as confirmed by thermogravimetric analysis coupled with powder diffraction studies [26].

Preferred orientation effects are minimized through proper sample preparation techniques involving random powder orientation [28] [25]. The diffraction data provides information about crystallite domain size, with highly crystalline samples showing narrow peak widths indicative of large, well-ordered crystal domains [24]. Peak broadening analysis can reveal information about crystal defects, strain, and particle size effects that may influence pharmaceutical properties such as dissolution and bioavailability [25] [27].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Sridharan K, Sivaramakrishnan G, Sequeira RP, Al-Khaja KA. Pharmacological interventions for premature ejaculation: a mixed-treatment comparison network meta-analysis of randomized clinical trials. Int J Impot Res. 2018 Oct;30(5):215-223. doi: 10.1038/s41443-018-0030-x. Epub 2018 Jun 20. PubMed PMID: 29921893.

3: Cho MC, Paick JS. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction. Ther Adv Urol. 2016 Apr;8(2):100-17. doi: 10.1177/1756287215625408. Epub 2016 Jan 19. Review. PubMed PMID: 27034723; PubMed Central PMCID: PMC4772359.

4: Shim JS, Bae JH. Drug Concentration in Rat Plasma, Bladder, and Prostate After Mirodenafil Administration in a Chronic Pelvic Ischemia Model. Urology. 2016 May;91:244.e1-5. doi: 10.1016/j.urology.2016.02.017. Epub 2016 Feb 23. PubMed PMID: 26919966.

5: Ventimiglia E, Capogrosso P, Montorsi F, Salonia A. The safety of phosphodiesterase type 5 inhibitors for erectile dysfunction. Expert Opin Drug Saf. 2016;15(2):141-52. doi: 10.1517/14740338.2016.1131818. Epub 2016 Jan 9. Review. PubMed PMID: 26752541.

6: Choi H, Bae JH, Shim JS, Park JY, Moon du G, Lee JG. Mirodenafil prevents bladder dysfunction induced by chronic bladder ischemia in rats. Int Neurourol J. 2015 Mar;19(1):19-26. doi: 10.5213/inj.2015.19.1.19. Epub 2015 Mar 26. PubMed PMID: 25833477; PubMed Central PMCID: PMC4386487.

7: Peak TC, Yafi FA, Sangkum P, Hellstrom WJ. Emerging drugs for the treatment of erectile dysfunction. Expert Opin Emerg Drugs. 2015 Jun;20(2):263-75. doi: 10.1517/14728214.2015.1021682. Epub 2015 Mar 5. Review. PubMed PMID: 25740087.

8: Kong do H, Yun CJ, Park HJ, Park NC. The efficacy of mirodenafil for chronic prostatitis/chronic pelvic pain syndrome in middle-aged males. World J Mens Health. 2014 Dec;32(3):145-50. doi: 10.5534/wjmh.2014.32.3.145. Epub 2014 Dec 29. PubMed PMID: 25606563; PubMed Central PMCID: PMC4298817.

9: Lee S, Choi B, Kim J, In S, Baeck S, Oh SM, Chung KH. An LC-MS/MS method for the determination of five erectile dysfunction drugs and their selected metabolites in hair. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 26;978-979:1-10. doi: 10.1016/j.jchromb.2014.11.024. Epub 2014 Dec 5. PubMed PMID: 25531864.

10: Li J, Shi Q, Wei Q, Han P. Re: Efficacy and safety of mirodenafil for patients with erectile dysfunction: a meta-analysis of three multicenter, randomized, double-blind, placebo-controlled clinical trials. Aging Male. 2015 Jun;18(2):71. doi: 10.3109/13685538.2014.954994. Epub 2014 Aug 27. PubMed PMID: 25162329.

11: Park HJ, Moon KH, Lee SW, Lee WK, Kam SC, Lee JH, Park NC. Mirodenafil for the treatment of erectile dysfunction: a systematic review of the literature. World J Mens Health. 2014 Apr;32(1):18-27. doi: 10.5534/wjmh.2014.32.1.18. Epub 2014 Apr 25. Review. PubMed PMID: 24872948; PubMed Central PMCID: PMC4026230.

12: Lee DS, Choe HS, Kim SW, Jung KU, Lee SJ. Impact of the change in urinary and sexual function on health-related quality of life after once daily low-dose mirodenafil treatment in patients with organic erectile dysfunction. Urol Int. 2014;93(1):84-91. doi: 10.1159/000355360. Epub 2014 Jan 23. PubMed PMID: 24457224.

13: Du W, Li J, Fan N, Shang P, Wang Z, Ding H. Efficacy and safety of mirodenafil for patients with erectile dysfunction: a meta-analysis of three multicenter, randomized, double-blind, placebo-controlled clinical trials. Aging Male. 2014 Jun;17(2):107-11. doi: 10.3109/13685538.2013.858114. Epub 2013 Nov 12. PubMed PMID: 24219508.

14: Lee WK, Lee SH, Cho ST, Lee YS, Oh CY, Yoo C, Cho JS, Lee SK, Yang DY. Comparison between on-demand dosing of dapoxetine alone and dapoxetine plus mirodenafil in patients with lifelong premature ejaculation: prospective, randomized, double-blind, placebo-controlled, multicenter study. J Sex Med. 2013 Nov;10(11):2832-41. doi: 10.1111/jsm.12287. Epub 2013 Aug 12. PubMed PMID: 23937271.

15: Kang JY, Kim EK, Kim KM. Effects of mirodenafil, a phosphodiesterase-5 inhibitor, on female rat bladder in a partial bladder outlet obstruction model: physiological and immunohistochemical aspects. Korean J Urol. 2013 May;54(5):339-44. doi: 10.4111/kju.2013.54.5.339. Epub 2013 May 14. PubMed PMID: 23700501; PubMed Central PMCID: PMC3659229.

16: Bruzziches R, Francomano D, Gareri P, Lenzi A, Aversa A. An update on pharmacological treatment of erectile dysfunction with phosphodiesterase type 5 inhibitors. Expert Opin Pharmacother. 2013 Jul;14(10):1333-44. doi: 10.1517/14656566.2013.799665. Epub 2013 May 16. Review. PubMed PMID: 23675780.

17: Cho DY, Bae SH, Shon JH, Bae SK. High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil. J Sep Sci. 2013 Mar;36(5):840-8. doi: 10.1002/jssc.201200919. Epub 2013 Feb 6. PubMed PMID: 23390072.

18: Kedia GT, Uckert S, Assadi-Pour F, Kuczyk MA, Albrecht K. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Ther Adv Urol. 2013 Feb;5(1):35-41. doi: 10.1177/1756287212466282. PubMed PMID: 23372609; PubMed Central PMCID: PMC3547533.

19: Lee S, Kang SY, Ji D, Baeck S, Lee S, Oh SM, Chung KH. Quantitative LC-MS/MS method in urine for the detection of drugs used to reverse the effects of chemical castration. Anal Bioanal Chem. 2013 Apr;405(10):3185-94. doi: 10.1007/s00216-013-6769-5. Epub 2013 Feb 1. PubMed PMID: 23371534.

20: Bang WJ, Oh CY, Yoo C, Cho JS, Yang DY, Lee DH, Lee SH, Chung BH. Efficacy and safety of the simultaneous administration of mirodenafil and an α-blocker in men with BPH-LUTS: a multicenter open-label prospective study. Int J Impot Res. 2013 Jul-Aug;25(4):149-54. doi: 10.1038/ijir.2012.44. Epub 2013 Jan 10. PubMed PMID: 23303333.

Explore Compound Types